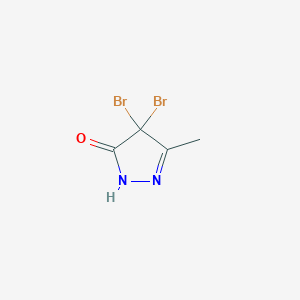
1,2,3-Tribromobenceno
Descripción general
Descripción
1,2,3-Tribromobenzene (TBB) is an organobromine compound that is widely used in the synthesis of various organic compounds, and is also used as a flame retardant. This compound is of particular interest to the scientific community due to its unique properties, which make it useful for a variety of applications.
Aplicaciones Científicas De Investigación
Intermediarios Farmacéuticos
1,2,3-Tribromobenceno sirve como un intermedio clave en la síntesis de varios ingredientes farmacéuticos activos (API). Su reactividad permite la producción de moléculas más complejas que son cruciales en el desarrollo de fármacos. Por ejemplo, se puede transformar en 1,3,5-Trimetoxibenceno, que luego se utiliza en una variedad de API .
Estudios de Solubilidad de Solventes
La solubilidad del this compound en diferentes mezclas de solventes es un área de interés de investigación significativo. Comprender su solubilidad puede llevar a una mejor selección de solventes para procesos industriales y optimización del rendimiento. Los estudios han medido su solubilidad en mezclas de solventes binarios como DMF + agua y DMA + etanol, proporcionando datos valiosos para el modelado termodinámico .
Ciencia de Materiales
En la ciencia de materiales, this compound se utiliza para formar complejos moleculares con fullerenos. Estos complejos tienen aplicaciones potenciales en el desarrollo de nuevos materiales con propiedades eléctricas, ópticas o mecánicas únicas .
Síntesis Orgánica
Este compuesto se utiliza comúnmente en reacciones de síntesis orgánica. Sus átomos de bromo lo convierten en un reactivo versátil para diversas reacciones de acoplamiento, que son fundamentales en la construcción de moléculas orgánicas complejas. Es particularmente útil en la síntesis de polímeros hiperramificados y como agente de reticulación en ciertos procesos de polimerización .
Cristalografía
This compound se utiliza en cristalografía para cultivar cristales individuales para estudios de difracción de rayos X. Estos estudios pueden revelar la estructura molecular y cristalina, que es esencial para comprender las propiedades y el comportamiento del material .
Investigación Termodinámica
El punto de fusión del this compound y sus isómeros es un tema de investigación que proporciona información sobre la relación entre la simetría molecular, las interacciones intermoleculares y las propiedades termodinámicas. Esta investigación puede informar el diseño de compuestos con puntos de fusión y otras propiedades físicas deseados .
Safety and Hazards
Direcciones Futuras
The relationship between symmetry and melting point in Carnelley’s rule has been extended to the accessibility of terminal atoms for the formation of intermolecular interactions, their occurrences and distribution, and the close packing . This could open up new avenues for research and applications of 1,2,3-Tribromobenzene in the future.
Mecanismo De Acción
Target of Action
1,2,3-Tribromobenzene is an organic chemical reagent . It is primarily used in the synthesis of other organic compounds, such as organic metal complexes, brominated aromatic compounds, and other functionalized compounds .
Biochemical Pathways
It has been suggested that halocarbons, a group that includes 1,2,3-tribromobenzene, have the potential to act as endocrinological disruptors of biochemical pathways involving methylenetetrahydrofolate (mthf) .
Pharmacokinetics
It is known that the compound is practically insoluble in water , which could impact its bioavailability and distribution in the body.
Propiedades
IUPAC Name |
1,2,3-tribromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVJKSNPLYBFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870676 | |
| Record name | 1,2,3-Tribromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
608-21-9, 28779-08-0 | |
| Record name | 1,2,3-Tribromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribromobenzene (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028779080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Tribromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-Tribromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-TRIBROMOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOM0P099JJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1,2,3-tribromobenzene undergo photochemical dehalogenation? If so, what are the products and their relative percentages?
A1: While the provided research papers do not directly investigate the photochemical dehalogenation of 1,2,3-tribromobenzene, a related compound, 1,2,3,5-tetrabromobenzene, is shown to undergo this reaction when exposed to natural or artificial sunlight in acetonitrile solutions []. The photodehalogenation of 1,2,3,5-tetrabromobenzene yields 1,3,5-tribromobenzene (60%), 1,2,4-tribromobenzene (29%), and 1,2,3-tribromobenzene (11%) as products. This suggests that 1,2,3-tribromobenzene might also be susceptible to photodehalogenation under similar conditions, although further research would be needed to confirm this and determine the specific products and their ratios.
Q2: How can 1,2,3-triethenylarenes, synthesized from 1,2,3-tribromobenzene, be utilized in organic synthesis?
A2: The research by Grigg et al. demonstrates that 1,2,3-triethenylarenes, specifically compound 5b synthesized from 1,2,3-tribromobenzene, can participate in domino conjugate addition reactions with various nucleophiles []. This reaction sequence allows for the construction of complex 1,2,3-trisubstituted indane derivatives, such as compound 15b. The diastereoselectivity of the reaction can be controlled by utilizing chiral non-racemic ammonia equivalents like benzyl[(S)-phenylethyl]amine, offering a route to enantiomerically pure building blocks for further synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B42042.png)








